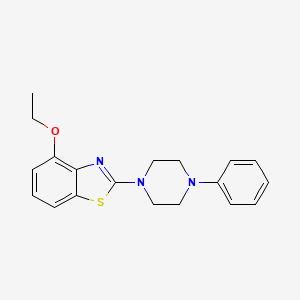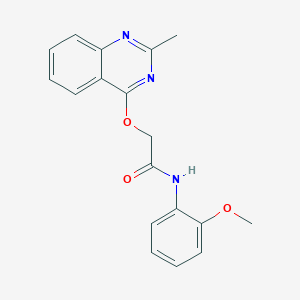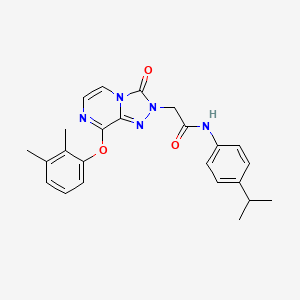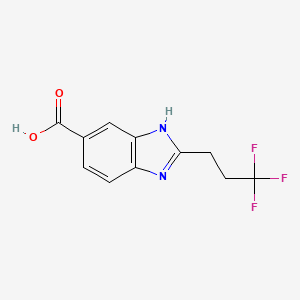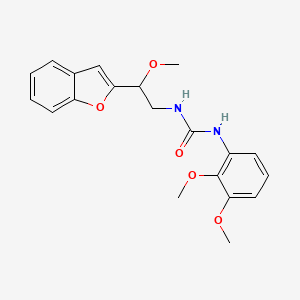![molecular formula C20H20N6O2S B2546852 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105235-59-3](/img/structure/B2546852.png)
2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" is a complex molecule that is likely to have a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of the molecule .
Synthesis Analysis
The papers provided detail the synthesis of a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide. The synthesis involves a coupling reaction, and the product is crystallized using a toluene and methanol mixture . This suggests that similar synthetic routes could potentially be applied to the target compound, with modifications to incorporate the isopropyl, pyrazolo[3,4-d]pyridazine, and thioacetamide functionalities.
Molecular Structure Analysis
The molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide has been confirmed by various techniques, including single-crystal X-ray diffraction . The compound crystallizes in the monoclinic space group P 21/c, which provides information on the possible crystal structure of the target compound. The geometrical parameters obtained from XRD data are supported by theoretical calculations using Gaussian09 software, which could also be applied to the target compound for predicting its structure .
Chemical Reactions Analysis
Although the provided papers do not discuss the chemical reactions of the specific compound , they do analyze the stability of the molecule arising from hyper-conjugative interactions and charge delocalization using NBO analysis . This type of analysis could be relevant for understanding the reactivity of the target compound, as similar intramolecular interactions may influence its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenyl-N-(pyrazin-2-yl)acetamide include its vibrational frequencies, which have been investigated using FT-IR and NMR spectroscopies, as well as DFT calculations . The HOMO and LUMO analysis, as well as the molecular electrostatic potential, have been performed to determine charge transfer within the molecule . These methods could be used to predict the properties of the target compound. Additionally, the first hyperpolarizability of the molecule has been calculated, indicating its potential role in nonlinear optics . The target compound may also exhibit interesting optical properties due to its complex structure.
科学的研究の応用
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, closely related to the compound , has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated through various in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the effect of hydrogen bonding on the self-assembly process of these complexes, which form 1D and 2D supramolecular architectures. This research opens avenues for exploring the potential of pyrazole-acetamide derivatives in medicinal chemistry, particularly in the development of antioxidant agents (Chkirate et al., 2019).
Antimicrobial Evaluation
Another study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. Although not directly mentioning the specific compound, the research involves similar structural motifs, highlighting the versatility of pyrazole-acetamide derivatives in synthesizing compounds with promising antibacterial and antifungal properties. This work underscores the potential of such derivatives in addressing the need for new antimicrobial therapies (Darwish et al., 2014).
Insecticidal Assessment
Further extending the utility of related compounds, a study conducted an insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The research demonstrates the potential of these compounds in agricultural sciences, providing a foundation for developing novel insecticidal agents that could help in pest management strategies (Fadda et al., 2017).
Anti-Microbial and Anti-Inflammatory Activities
Another investigation synthesized novel thiazole derivatives with a pyrazole moiety, showing significant anti-bacterial and anti-fungal activities. This study not only contributes to the antimicrobial field but also suggests the anti-inflammatory potential of these compounds, providing a dual approach in treating infections and inflammation (Saravanan et al., 2010).
作用機序
Target of Action
The compound 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is primarily targeted towards kinase inhibitors . Kinase inhibitors are a class of drugs that block certain enzymes known as kinases. These enzymes play a crucial role in the growth and division of cells, including cancer cells .
Mode of Action
The compound interacts with its targets by mimicking the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction can be exploited to direct the activity and selectivity of this compound to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The compound affects the pathways related to the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms . These pathways are common traits of cancer that can result from the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently being evaluated in clinical trials . The compound was designed to improve the selectivity and PK properties of dezapelisib, a purine-containing derivative .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its ability to inhibit the growth and division of cancer cells . By blocking the enzymes that contribute to cell growth, the compound can effectively slow or stop the growth of cancer cells .
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-12(2)18-15-10-21-26(14-7-5-4-6-8-14)19(15)20(24-23-18)29-11-17(27)22-16-9-13(3)28-25-16/h4-10,12H,11H2,1-3H3,(H,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHFUARZHISBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C3=C2N(N=C3)C4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

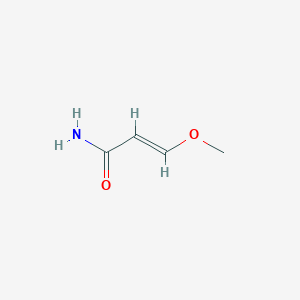


![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)
![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)
![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)
